molecular formula C24H18O7S B15108057 Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate

Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate

Cat. No.: B15108057
M. Wt: 450.5 g/mol
InChI Key: JULNQAOHCTYRSM-XKZIYDEJSA-N
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Description

Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a furanone ring, and a sulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of methanol and benzoic acid in the presence of a strong acid to form methyl benzoate

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The sulfonyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyloxy group and furanone ring play key roles in its reactivity and binding properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and furanone derivatives, such as methyl benzoate and various sulfonyloxy-substituted furanones .

Uniqueness

What sets Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate apart is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H22O7S\text{C}_{22}\text{H}_{22}\text{O}_{7}\text{S}

Key Structural Features:

  • Benzoate moiety : Contributes to its lipophilicity and potential interactions with biological membranes.
  • Furan ring : Often associated with various biological activities, including antioxidant properties.
  • Sulfonyloxy group : May enhance solubility and reactivity, influencing its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of benzoates can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study: In vitro Analysis

A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against various bacterial strains. A notable study reported that derivatives of benzoate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Antioxidant Activity

The presence of the furan ring is often correlated with antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals effectively, thus protecting cells from oxidative stress. In vitro assays showed that this compound exhibited a dose-dependent increase in antioxidant capacity compared to standard antioxidants like ascorbic acid .

Apoptosis Induction

The compound appears to induce apoptosis in cancer cells through:

  • Caspase Activation : Triggering a cascade leading to cell death.
  • Cell Cycle Arrest : Inhibiting progression through the G1/S phase.

Antimicrobial Mechanism

The antimicrobial action may involve:

  • Disruption of Bacterial Cell Membranes : Leading to increased permeability and cell lysis.
  • Inhibition of Protein Synthesis : Affecting bacterial growth and replication.

Antioxidant Mechanism

Antioxidant properties are likely due to:

  • Free Radical Scavenging : Neutralizing reactive oxygen species (ROS).
  • Metal Chelation : Reducing metal ion-induced oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus & E. coli
AntioxidantScavenges free radicals

Table 2: Case Study Results

Cell LineConcentration (µM)Effect on ProliferationMechanism
HeLa10 - 50InhibitionCaspase activation
MCF710 - 50InhibitionCell cycle arrest

Properties

Molecular Formula

C24H18O7S

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 4-[(Z)-[6-(4-methylphenyl)sulfonyloxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate

InChI

InChI=1S/C24H18O7S/c1-15-3-10-19(11-4-15)32(27,28)31-18-9-12-20-21(14-18)30-22(23(20)25)13-16-5-7-17(8-6-16)24(26)29-2/h3-14H,1-2H3/b22-13-

InChI Key

JULNQAOHCTYRSM-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3

Origin of Product

United States

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